molecular formula C18H19Cl2N3O B2645548 N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 868256-47-7

N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2645548
CAS RN: 868256-47-7
M. Wt: 364.27
InChI Key: OFHCHFBWMGMZPC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research areas. DPA is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to possess a range of biological activities and is being studied for its potential therapeutic uses.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Agent

Researchers have synthesized and evaluated a derivative, specifically for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound showed significant activity in these areas, suggesting potential therapeutic uses in managing pain and inflammation, as well as in combating oxidative stress (Nayak et al., 2014).

Anticonvulsant Activity

Another study focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. The research indicated that certain derivatives exhibited notable anticonvulsant effects in animal models, showcasing their potential in epilepsy treatment (Kamiński et al., 2015).

Antimicrobial Activity

Derivatives of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and assessed for their antimicrobial efficacy against various microorganisms. These studies highlight the compound's potential in developing new antibacterial agents (Mistry et al., 2009).

Cholinesterase Inhibition

Research into novel derivatives has explored their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These findings suggest applications in treating neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Antibacterial Agents and QSAR Studies

Some studies have synthesized and evaluated the antibacterial activity of various derivatives, alongside Quantitative Structure-Activity Relationship (QSAR) studies to understand the impact of structural changes on biological activity. These efforts aim at developing effective antibacterial agents (Desai et al., 2008).

Antitumor Activity

Derivatives have also been screened for antitumor activity, with some showing considerable effects against specific cancer cell lines. This research opens avenues for new cancer therapies (Yurttaş et al., 2015).

Central Nervous System (CNS) Agents

The compound and its derivatives have been synthesized and evaluated for their potential as central nervous system agents, exploring their anxiolytic and skeletal muscle relaxant activities. This suggests their applicability in treating CNS disorders (Verma et al., 2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCHFBWMGMZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

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